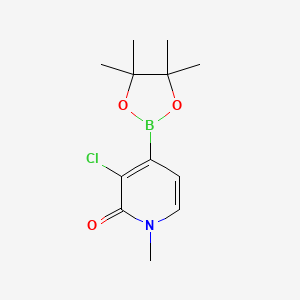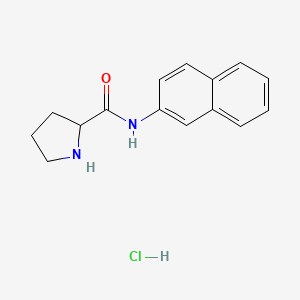
2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a chloromethyl group at the second position and a pyridin-2-yl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with chloromethylating agents in the presence of a base. One common method involves the use of chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC) as the chloromethylating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of automated systems and real-time monitoring can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the pyridin-2-yl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted quinazolinone derivatives with various functional groups.
Oxidation: Oxidized quinazolinone derivatives with altered electronic properties.
Reduction: Reduced quinazolinone derivatives with modified structural features.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The pyridin-2-yl group can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-3-(pyridin-2-yl)quinoline
- 2-(Chloromethyl)-3-(pyridin-2-yl)isoquinoline
- 2-(Chloromethyl)-3-(pyridin-2-yl)benzimidazole
Uniqueness
2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to its specific structural features, which combine the quinazolinone core with a chloromethyl group and a pyridin-2-yl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Propriétés
Numéro CAS |
76535-05-2 |
|---|---|
Formule moléculaire |
C14H10ClN3O |
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3O/c15-9-13-17-11-6-2-1-5-10(11)14(19)18(13)12-7-3-4-8-16-12/h1-8H,9H2 |
Clé InChI |
FBADIKOEOSPKOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)


![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)






